molecular formula C14H11ClN2O3 B6408969 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% CAS No. 1262005-05-9

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95%

Cat. No. B6408969
CAS RN: 1262005-05-9
M. Wt: 290.70 g/mol
InChI Key: BKINQXIHFPSKKK-UHFFFAOYSA-N
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Description

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid (3-A5-3C4CPBA) is a synthetic organic compound that has been the subject of extensive research in the fields of biochemistry, physiology, and pharmacology. It is a white crystalline solid that is soluble in water and has a melting point of 121-122°C. The compound has a molecular weight of 315.8 g/mol and a molecular formula of C14H10Cl2N2O3.

Scientific Research Applications

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been used as a model compound to study the structure-activity relationships of other compounds, as well as to investigate the mechanisms of enzyme-catalyzed reactions. In addition, the compound has been utilized in the development of new drugs and pharmaceuticals, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The exact mechanism of action of 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which could result in an increase in cognitive function.
Biochemical and Physiological Effects
3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to an increase in the concentration of acetylcholine in the brain. In addition, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been demonstrated to have a protective effect against neuronal damage caused by ischemia and stroke.

Advantages and Limitations for Lab Experiments

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. The compound is relatively stable and can be synthesized easily in the laboratory. In addition, it is relatively non-toxic and has a relatively low cost. On the other hand, the compound is not very soluble in water and has a relatively low solubility in organic solvents.

Future Directions

Future research on 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% could focus on further elucidating the molecular mechanisms of action of the compound and its potential therapeutic applications. In addition, further research could be conducted to investigate the pharmacokinetic and pharmacodynamic properties of the compound, as well as its potential toxicological effects. Finally, further studies could be conducted to investigate the potential use of 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% as an inhibitor of acetylcholinesterase and its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.

Synthesis Methods

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid, 95% can be synthesized by a two-step process involving the reaction of 3-amino-4-chlorobenzoic acid with 3-chloro-4-carbamoylbenzoic acid in aqueous acetic acid, followed by reaction with sodium hydroxide. The reaction is carried out at a temperature of approximately 100°C for a period of three days. The final product is a white solid that is isolated by filtration and purified by recrystallization from an aqueous solution.

properties

IUPAC Name

3-amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-2-1-7(6-11(12)13(17)18)8-3-9(14(19)20)5-10(16)4-8/h1-6H,16H2,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKINQXIHFPSKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691581
Record name 5-Amino-3'-carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid

CAS RN

1262005-05-9
Record name 5-Amino-3'-carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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